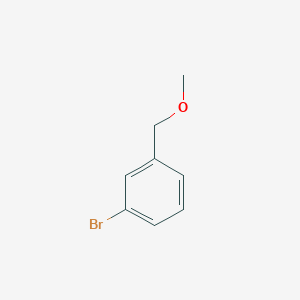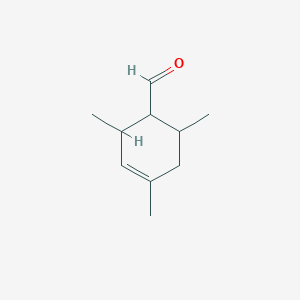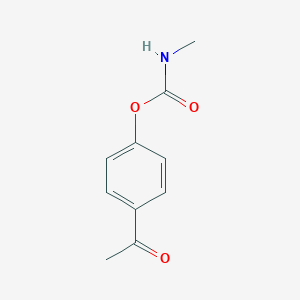
フェロセン, カルボキシ-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+), also known as ferrocenecarboxylic acid, is an organometallic compound with the formula (C5H5)Fe(C5H4CO2H). It consists of a ferrocene molecule with a carboxyl group attached to one of the cyclopentadienyl rings. This compound is known for its stability and reactivity, making it a valuable substance in various fields of chemistry and industry .
科学的研究の応用
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization, oxidation, and reduction reactions.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the synthesis of polymers, nanomaterials, and as a component in electrochemical sensors .
作用機序
Target of Action
Ferrocene, carboxy-(9CI), also known as Ferrocenecarboxylic acid, is an organoiron compound . It is the simplest carboxylic acid derivative of ferrocene .
Mode of Action
The mode of action of Ferrocene, carboxy-(9CI) involves the carboxy ligand binding to the ferrocene molecules, forming a stable complex . This complex then interacts with its targets, leading to various changes . The acidity of ferrocenecarboxylic acid increases more than a thousand-fold, to pH 4.54 upon oxidation to the ferrocenium cation .
Biochemical Pathways
It is known that the compound can induce novel effects on biochemical pathways and combat resistance to conventional drugs . It has been suggested that the compound plays a role in lipid metabolism, ROS biology, and iron regulation .
Pharmacokinetics
It is known that the compound is stable and highly reactive . It is soluble in Chloroform (Sparingly), DMSO (Slightly), and Methanol (Slightly), but insoluble in water .
Result of Action
The result of Ferrocene, carboxy-(9CI)'s action is the facilitation of various reactions . It has been suggested that the compound can enhance the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth in vivo . It is also known to be a component of some redox switches .
Action Environment
The action of Ferrocene, carboxy-(9CI) can be influenced by environmental factors. For instance, the compound is stable and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other compounds .
生化学分析
Biochemical Properties
Ferrocene, carboxy-(9CI) plays a significant role in biochemical reactions. It is characterized by connecting two ferrocene molecules through a carboxy ligand . Notably, ferrocene is a stable yet highly reactive metal-organic compound
Cellular Effects
The effects of Ferrocene, carboxy-(9CI) on cells have been explored in various studies. For instance, the effects of ferrocene and its oxidized form, ferrocenium, were studied in triple negative human breast cancer MCF-7 cells . These compounds were found to produce reactive oxygen species and induce oxidative stress, activating apoptosis and causing morphological changes .
Molecular Mechanism
The molecular mechanism of Ferrocene, carboxy-(9CI) involves its redox-active nature. Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This leads to changes in gene expression and enzyme activity, although the specific details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferrocene, carboxy-(9CI) can change over time. For instance, the distortion of cyclic voltammetry (CV) curves with increasing solvent polarity has been observed, apparently due to the intramolecular hydrophobic association of ferrocene units in the presence of highly polar solvents .
Metabolic Pathways
Ferrocene, carboxy-(9CI) is involved in various metabolic pathways. It’s known to regulate the formation of reactive oxygen species (ROS) via multiple mechanisms . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are still being researched.
Transport and Distribution
The transport and distribution of Ferrocene, carboxy-(9CI) within cells and tissues are complex processes that are still being studied. It’s known that ferrocene-based compounds have excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which may influence its transport and distribution .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be synthesized through several methods. One common method involves the reaction of ferrocene with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylated product. Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate (PyBoP) as a coupling agent to react with ferrocenecarboxylic acid .
Industrial Production Methods
Industrial production of ferrocene, carboxy-(9CI) typically involves the large-scale synthesis of ferrocene followed by carboxylation using carbon dioxide under high pressure and temperature conditions. The product is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium ions.
Reduction: It can be reduced back to ferrocene under appropriate conditions.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver sulfate and p-benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives
類似化合物との比較
Similar Compounds
Ferrocenium: The oxidized form of ferrocene.
Cobaltocene: A similar compound with cobalt instead of iron.
Nickelocene: A compound with nickel in place of iron.
Uniqueness
Cyclopenta-1,3-diene;cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its stability, reactivity, and versatility in various chemical reactions. Its ability to form stable complexes and undergo redox reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
1271-42-7 |
|---|---|
分子式 |
C11H20FeO2 |
分子量 |
240.12 g/mol |
IUPAC名 |
cyclopentane;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H10O2.C5H10.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h5H,1-4H2,(H,7,8);1-5H2; |
InChIキー |
UHGFPCDYYWCWJO-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
正規SMILES |
C1CCCC1.C1CCC(C1)C(=O)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


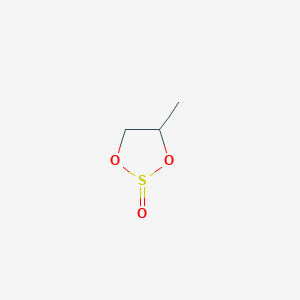

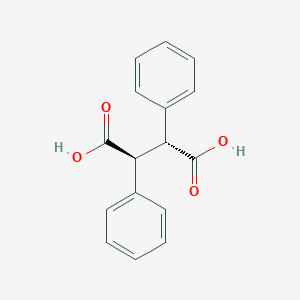


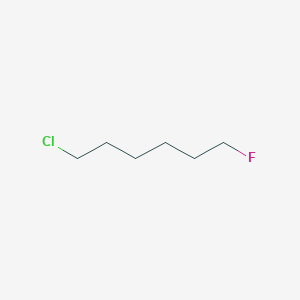
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)

